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Compound of Interest

Compound Name: 2,5,8,11-Tetraoxatetradec-13-ene

Cat. No.: B010315 Get Quote

Disclaimer: The spectroscopic data presented in this document is for the compound 1-(4-

fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD), a structural analog of 1-(2-

fluorophenyl)-2-(methylamino)propan-1-one (CAS 19685-21-3). The CAS number 19685-21-3

has been associated with multiple chemical structures in various databases. Due to a lack of

publicly available, comprehensive spectroscopic data for 1-(2-fluorophenyl)-2-

(methylamino)propan-1-one, the data for its close analog is provided as a reference.

Researchers should be aware that the difference in the fluorine substitution position (ortho- vs.

para-) and the alkyl chain length will result in variations in the actual spectroscopic values.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing a detailed overview of the spectroscopic characteristics of a

representative synthetic cathinone. The information includes Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for 1-(4-

fluorophenyl)-2-(methylamino)pentan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.17 m - 2H, Aromatic

7.45 m - 2H, Aromatic

5.26 t 5.3 1H, CH

2.56 s - 3H, N-CH₃

1.90-1.98 m - 1H, CH₂

1.78-1.87 m - 1H, CH₂

1.26-1.38 m - 1H, CH₂

1.02-1.15 m - 1H, CH₂

0.78 t 7.3 3H, CH₃

9.59 bs - 2H, N-H

Table 2: ¹³C NMR Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one
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Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

195.31 - C=O

167.55, 165.02 254.4 C-F

132.47, 132.37 9.8 Aromatic CH

131.30 - Aromatic C

116.53, 116.51 22.1 Aromatic CH

62.31 - CH

31.98 - CH₂

31.78 - CH₂

17.54 - N-CH₃

14.10 - CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Wavenumber (cm⁻¹) Description

1690 C=O stretching

1598 C-C aromatic ring stretching

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one
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m/z Ion

210 [M+H]⁺

123 [Fragment]

95 [Fragment]

86 [Base Peak]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of synthetic

cathinones. These methods are based on established procedures for the characterization of

novel psychoactive substances.[1][2]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR to obtain a good quality

spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. Place a small amount of the powdered sample directly onto the ATR

crystal. Alternatively, the KBr pellet method can be used.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or KBr pellet.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, often coupled with a

chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).[2]
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GC-MS Analysis:

Chromatographic Separation: Use a capillary column suitable for the analysis of semi-

volatile organic compounds. A typical temperature program would involve an initial hold at

a lower temperature, followed by a ramp to a higher temperature.

Ionization: Electron Ionization (EI) is commonly used for GC-MS.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragmentation pattern (e.g., m/z 40-500).

LC-MS Analysis:

Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a mobile

phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a

modifier like formic acid.

Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for cathinone

analysis.

Mass Analysis: Can be performed using various types of mass analyzers, such as a

quadrupole, ion trap, or time-of-flight (TOF).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the compound. Comparison with spectral libraries can aid in

identification.[2]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a novel compound.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of a Cathinone Derivative: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010315#cas-19685-21-3-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b010315#cas-19685-21-3-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b010315#cas-19685-21-3-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b010315#cas-19685-21-3-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b010315#cas-19685-21-3-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b010315?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

